Antibacterial Spectrum: 10-Dihydrosteffimycin vs. Steffimycin C
10-Dihydrosteffimycin retains a broad anti-gram-positive bacterial spectrum, in contrast to the highly restricted activity of steffimycin C. The patent literature indicates that 10-Dihydrosteffimycin is active against a panel of microorganisms including *Bacillus subtilis*, *Bacillus cereus*, *Sarcina lutea*, *Streptococcus pyogenes*, and *Mycobacterium avium* [1]. In a stark comparison, steffimycin C exhibits antibacterial activity solely against *Streptococcus pneumoniae* [2]. This 5:1 difference in the number of susceptible bacterial genera in these reports provides a clear, quantifiable basis for selection in antimicrobial research.
| Evidence Dimension | Antibacterial Spectrum (Number of Reported Susceptible Genera) |
|---|---|
| Target Compound Data | 5 genera (Bacillus, Sarcina, Streptococcus, Mycobacterium, and others unspecified) |
| Comparator Or Baseline | Steffimycin C: 1 genus (Streptococcus pneumoniae only) |
| Quantified Difference | 5-fold broader reported spectrum |
| Conditions | In vitro antimicrobial assays described in patent and peer-reviewed literature. |
Why This Matters
This ensures the compound is relevant for broad-spectrum antimicrobial screening rather than being relegated to a narrow, niche pathogen model.
- [1] Wiley PF, Elrod DW. Dihydrosteffimycin compounds. U.S. Patent No. 4,209,611. July 24, 1978. View Source
- [2] Brodasky TF, et al. Steffimycin C, a new member of the steffimycin anthracyclines. Isolation and structural characterization. J Antibiot (Tokyo). 1985 Jul;38(7):849-55. doi: 10.7164/antibiotics.38.849. PMID: 3839781. View Source
